N-[(4-methylphenoxy)acetyl]tryptophan
Description
N-[(4-Methylphenoxy)acetyl]tryptophan is a synthetic derivative of the amino acid tryptophan, where the 4-methylphenoxy acetyl group is conjugated to the α-amino group of tryptophan. The 4-methylphenoxy moiety introduces aromaticity and moderate lipophilicity, which may enhance membrane permeability compared to simpler derivatives like N-acetyltryptophan (). Potential applications include pharmaceutical intermediates or chiral separation media, as seen in related molecularly imprinted polymers ().
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[[2-(4-methylphenoxy)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-6-8-15(9-7-13)26-12-19(23)22-18(20(24)25)10-14-11-21-17-5-3-2-4-16(14)17/h2-9,11,18,21H,10,12H2,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEFUSIUQLPQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
-
Neuroprotection :
- Alzheimer's Disease : Research indicates that N-acetyl-L-tryptophan (NAT), closely related to N-[(4-methylphenoxy)acetyl]tryptophan, exhibits neuroprotective effects against amyloid-beta (Aβ) oligomers, which are implicated in Alzheimer's disease. In animal studies, NAT administration improved cognitive function and reduced neuroinflammation by downregulating pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor .
- Traumatic Brain Injury : Studies have shown that NAT can mitigate brain edema and enhance recovery outcomes following traumatic brain injury (TBI). Its mechanism may involve antagonism of substance P receptors, which are associated with pain and inflammation .
-
Antimicrobial Activity :
- Compounds similar to this compound have been investigated for their antifungal properties. For instance, indole derivatives, including those derived from tryptophan, have shown efficacy against various fungal pathogens. This suggests that modifications to the tryptophan structure could yield potent antifungal agents .
- Cancer Treatment :
Biochemical Applications
- Protein Stabilization :
- Biomarker Development :
Case Study 1: Neuroprotective Effects in Alzheimer’s Disease
In an experimental study involving rats, researchers administered Aβ 1-42 oligomers to induce Alzheimer-like symptoms. Treatment with N-acetyl-L-tryptophan resulted in significant improvements in cognitive performance measured by the Morris water maze test. The treated group exhibited reduced levels of inflammatory markers and improved neuronal signaling pathways .
Case Study 2: Antifungal Activity
In vitro studies on indole derivatives showed that certain modifications to the tryptophan structure enhanced antifungal activity against Candida species. These findings suggest that further exploration of this compound could lead to the development of novel antifungal agents .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural distinctions among tryptophan derivatives include:
- Substituent Position and Type: N-[(4-Methylphenoxy)acetyl]tryptophan: Features a 4-methylphenoxy acetyl group. The methyl group at the para position provides steric bulk without significant electronic effects. Ethyl N-[(4-chloro-3-methylphenoxy)acetyl]tryptophanate (): Contains a chloro substituent (electron-withdrawing) at the 3-position and an ethyl ester, increasing lipophilicity and altering reactivity. N-Boc-L-Trp (): Uses a tert-butoxy carbonyl (Boc) group, a bulky, lipophilic protecting group ideal for peptide synthesis. N-Acetyltryptophan (): A simpler derivative with an acetyl group, commonly used as a reference standard.
Physicochemical Properties
- Melting Points and Yields: Substituents significantly influence melting points and synthetic yields. For example: 1i (iodo-substituted benzamide, ): High yield (94%) and melting point (134–136°C), attributed to iodine’s polarizability and crystal packing efficiency. 1j (fluoro-substituted, ): Lower yield (76%) and melting point (116–119°C), reflecting fluorine’s smaller size and weaker intermolecular interactions. Ethyl N-[(4-chloro-3-methylphenoxy)acetyl]tryptophanate (): The chloro and ethyl ester groups likely reduce melting points compared to the target compound.
Chromatographic Behavior
- Chiral Separation: Molecularly imprinted polymers (MIPs) for N-Boc-L-Trp () achieved baseline separation under optimized conditions (methanol:water = 80:20, 0.8 mL/min). The 4-methylphenoxy acetyl group in the target compound may exhibit distinct retention times due to its intermediate hydrophobicity compared to Boc (more lipophilic) and acetyl (more hydrophilic) groups.
Data Table: Comparative Overview of Tryptophan Derivatives
Research Findings and Trends
- Substituent Effects :
- Chromatographic Performance: Hydrophobic substituents like 4-methylphenoxy may improve retention on reversed-phase columns, while polar groups (e.g., hydroxyl in 5-hydroxytryptophan, ) increase elution times.
Q & A
Q. What are the optimal synthetic routes for N-[(4-methylphenoxy)acetyl]tryptophan, and how can purity be validated?
Answer: Synthesis typically involves coupling 4-methylphenoxyacetic acid with tryptophan using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions . Post-synthesis, purity is validated via:
- HPLC with UV detection (λ = 280 nm for indole moiety).
- TLC (Rf comparison against standards, using silica gel plates and ethyl acetate/hexane eluent).
- Elemental analysis (C, H, N) to confirm stoichiometry .
Q. How can structural integrity be confirmed for this compound?
Answer: Use multi-spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include the indole NH (~10 ppm), acetyl carbonyl (~170 ppm), and aromatic protons (6.5–7.5 ppm) .
- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and phenolic C-O stretch (~1250 cm⁻¹) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .
Q. What are the preliminary biological activity assays for this compound?
Answer: Initial screens focus on:
- Enzyme inhibition : Test against tryptophan hydroxylase (TPH) or indoleamine 2,3-dioxygenase (IDO) using spectrophotometric assays (e.g., kynurenine quantification at 490 nm) .
- Cellular toxicity : MTT assay in HEK-293 or cancer cell lines (IC₅₀ determination) .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Answer: Discrepancies (e.g., unexpected splitting in NMR) may arise from:
- Conformational isomers : Perform variable-temperature NMR to assess rotational barriers .
- Residual solvents : Analyze via 2D NMR (HSQC, HMBC) to distinguish solvent peaks from compound signals .
- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted tryptophan or acetylated intermediates) .
Q. What computational methods support mechanistic studies of its biological activity?
Answer:
- Molecular docking : Simulate binding to IDO (PDB: 2D0T) using AutoDock Vina; focus on interactions with heme cofactor and substrate-binding pockets .
- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, AMBER) over 100 ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., methylphenoxy group) with bioactivity using CoMFA/CoMSIA .
Q. How to optimize reaction yields while minimizing side products?
Answer:
Q. What strategies address low solubility in pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO/PBS (≤1% DMSO) for in vitro studies .
- Prodrug design : Introduce phosphate esters at the phenolic oxygen to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release .
Data Interpretation & Validation
Q. How to validate conflicting bioactivity results across cell lines?
Answer:
Q. What analytical techniques differentiate polymorphic forms of the compound?
Answer:
- PXRD : Compare diffraction patterns (e.g., Form I vs. Form II) .
- DSC : Identify melting points and enthalpy changes (∆H) for polymorphs .
- Solid-state NMR : Resolve differences in hydrogen bonding networks .
Experimental Design Considerations
Q. How to design a study assessing its role in tryptophan metabolism pathways?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
